2-(4-chloro-2-methylanilino)-N'-(4-methylbenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide typically involves a multi-step process. The initial step often includes the preparation of 4-chloro-2-methylaniline, which is then reacted with propanohydrazide under specific conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anilino and benzylidene derivatives, such as:
- 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)acetohydrazide
- 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)butanohydrazide
Uniqueness
The uniqueness of 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20ClN3O |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H20ClN3O/c1-12-4-6-15(7-5-12)11-20-22-18(23)14(3)21-17-9-8-16(19)10-13(17)2/h4-11,14,21H,1-3H3,(H,22,23)/b20-11+ |
InChI Key |
BIRMJWFVDWRXSD-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C)NC2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(C)NC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.